(E)-13-Nitrooctadec-12-enoic Acid
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Overview
Description
(E)-13-Nitrooctadec-12-enoic Acid is a nitroalkene fatty acid, which is a type of unsaturated fatty acid containing a nitro group. This compound is known for its biological activity and potential therapeutic applications. It is a potent endogenous ligand activator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-13-Nitrooctadec-12-enoic Acid typically involves the nitration of unsaturated fatty acids. One common method is the nitration of linoleic acid using nitric acid or nitrogen dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nitration reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-13-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Substituted nitroalkenes with various functional groups.
Scientific Research Applications
(E)-13-Nitrooctadec-12-enoic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study nitroalkene reactivity and mechanisms.
Biology: Investigated for its role in cellular signaling and regulation of gene expression.
Medicine: Potential therapeutic agent for metabolic disorders, inflammation, and cardiovascular diseases.
Industry: Potential use in the development of bioactive compounds and functional materials.
Mechanism of Action
(E)-13-Nitrooctadec-12-enoic Acid exerts its effects primarily through activation of PPARγ. Upon binding to PPARγ, it modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The nitro group plays a crucial role in the interaction with PPARγ, enhancing its binding affinity and transcriptional activity .
Comparison with Similar Compounds
Similar Compounds
Nitrolinoleic Acid: Another nitroalkene fatty acid with similar biological activity.
Nitrooleic Acid: A nitroalkene fatty acid with anti-inflammatory properties.
Nitroarachidonic Acid: A nitroalkene fatty acid involved in cellular signaling.
Uniqueness
(E)-13-Nitrooctadec-12-enoic Acid is unique due to its specific structure and potent activation of PPARγ. Compared to other nitroalkene fatty acids, it has a distinct position of the nitro group and double bond, which contributes to its unique biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H33NO4 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(E)-13-nitrooctadec-12-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ |
InChI Key |
PQAOIUQONUIELV-BMRADRMJSA-N |
Isomeric SMILES |
CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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